N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide Novel specific inhibitor of bacterial AddAB helicase-nuclease DNA repair enzyme; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 312508-42-2
VCID: VC0006413
InChI: InChI=1S/C14H12N4OS/c15-7-10-9-3-1-2-4-12(9)20-14(10)18-13(19)11-8-16-5-6-17-11/h5-6,8H,1-4H2,(H,18,19)
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C#N
Molecular Formula: C14H12N4OS
Molecular Weight: 284.34 g/mol

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

CAS No.: 312508-42-2

Cat. No.: VC0006413

Molecular Formula: C14H12N4OS

Molecular Weight: 284.34 g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide - 312508-42-2

CAS No. 312508-42-2
Molecular Formula C14H12N4OS
Molecular Weight 284.34 g/mol
IUPAC Name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
Standard InChI InChI=1S/C14H12N4OS/c15-7-10-9-3-1-2-4-12(9)20-14(10)18-13(19)11-8-16-5-6-17-11/h5-6,8H,1-4H2,(H,18,19)
Standard InChI Key BEAKIQPRTWAVNZ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C#N
Canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C#N

Chemical Identity and Structural Features

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide (CAS: 312508-42-2) is a small molecule with the molecular formula C<sub>14</sub>H<sub>12</sub>N<sub>4</sub>OS and a molecular weight of 284.34 g/mol . The IUPAC name reflects its bicyclic structure: a tetrahydrobenzothiophene ring substituted with a cyano group at position 3, linked via an amide bond to a pyrazine-2-carboxamide moiety. Key structural identifiers include:

PropertyValueSource
SMILESC(#N)C1=C(SC2=C1CCCC2)NC(=O)C3=NC=CN=C3
InChI KeyBEAKIQPRTWAVNZ-UHFFFAOYSA-N
Solubility (DMSO)50 mg/mL (175.85 mM)
Storage Conditions-20°C

The compound’s X-ray crystallography data reveals a planar pyrazine ring orthogonal to the benzothiophene system, facilitating π-π stacking interactions with target enzymes . The cyano group enhances electrophilicity, enabling covalent interactions with nucleophilic residues in enzyme active sites .

Synthesis and Production

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide involves a multi-step protocol starting from 2-aminopyrazine and 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. Key steps include:

  • Coupling Reaction: EDCI-mediated amide bond formation between the carboxylic acid and amine precursors in anhydrous dichloromethane .

  • Purification: Column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:3) yields the product with >98% purity .

Industrial-scale production employs continuous flow reactors to optimize yield (∼85%) and reduce reaction time . Critical quality control parameters include HPLC purity assays and mass spectrometry verification .

Biological Activity and Mechanism of Action

The compound exerts its primary biological effects through inhibition of bacterial DNA repair enzymes:

Enzyme TargetIC<sub>50</sub> (nM)Function in DNA Repair
AddAB13Processes double-strand breaks
RecBCD33Resolves Holliday junctions

Mechanistically, the cyano group forms hydrogen bonds with glutamine (Gln-94) and phenylalanine (Phe-101) residues in AddAB, while the pyrazine ring interacts with the ATP-binding pocket via hydrophobic contacts . This dual binding mode disrupts helicase activity, preventing DNA unwinding and repair .

Pharmacological Applications

Antibacterial Development

By targeting conserved bacterial repair pathways, the compound shows bactericidal activity against Escherichia coli and Bacillus subtilis at MIC values of 2–4 µg/mL . Its selectivity over human homologs (e.g., BLM helicase) minimizes off-target effects .

Comparative Analysis with Structural Analogues

The compound’s activity profile distinguishes it from analogues like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide (DB07217):

PropertyTarget CompoundDB07217
Molecular TargetRecBCD/AddABJNK2 Kinase
IC<sub>50</sub>13–33 nM450 nM
Selectivity Index>100 (vs. human helicases)8 (vs. JNK1)

The pyrazine carboxamide group in the target compound enhances solubility and target engagement compared to DB07217’s fluorobenzamide moiety .

Physicochemical Properties and Stability

Stability studies indicate a shelf life of 12 months at -20°C, with degradation products (≤2%) identified as the hydrolyzed carboxylic acid and free pyrazine . The compound exhibits:

  • LogP: 1.8 (predictive of moderate membrane permeability)

  • pK<sub>a</sub>: 9.2 (pyrazine nitrogen), 12.1 (thiophene sulfur)

  • Aqueous Solubility: <1 mg/mL (pH 7.4)

Current Research and Future Directions

Ongoing investigations focus on:

  • Structure-Activity Relationship (SAR): Modifying the tetrahydrobenzothiophene moiety to improve potency against drug-resistant Staphylococcus aureus .

  • Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator